molecular formula C7H8F7NO2 B13886685 3-(1,2,2,2-Tetrafluoroethyl)azetidine 2,2,2-trifluoroacetic acid

3-(1,2,2,2-Tetrafluoroethyl)azetidine 2,2,2-trifluoroacetic acid

Cat. No.: B13886685
M. Wt: 271.13 g/mol
InChI Key: IBXQESCILXLGHC-UHFFFAOYSA-N
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Description

3-(1,2,2,2-Tetrafluoroethyl)azetidine;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The compound consists of a 3-(1,2,2,2-tetrafluoroethyl)azetidine moiety paired with 2,2,2-trifluoroacetic acid. This combination imparts distinct characteristics that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,2,2-tetrafluoroethyl)azetidine typically involves the reaction of azetidine with tetrafluoroethylene under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(1,2,2,2-tetrafluoroethyl)azetidine may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency. The compound is then purified using techniques like distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,2,2-Tetrafluoroethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(1,2,2,2-Tetrafluoroethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,2,2,2-tetrafluoroethyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-fluoroethyl)azetidine
  • 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid

Uniqueness

Compared to similar compounds, 3-(1,2,2,2-tetrafluoroethyl)azetidine stands out due to its unique combination of fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability and reactivity.

Properties

Molecular Formula

C7H8F7NO2

Molecular Weight

271.13 g/mol

IUPAC Name

3-(1,2,2,2-tetrafluoroethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H7F4N.C2HF3O2/c6-4(5(7,8)9)3-1-10-2-3;3-2(4,5)1(6)7/h3-4,10H,1-2H2;(H,6,7)

InChI Key

IBXQESCILXLGHC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C(F)(F)F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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